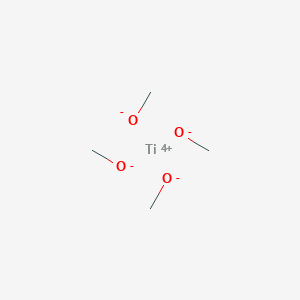
Titanium tetra(methanolate)
Cat. No. B1585175
Key on ui cas rn:
992-92-7
M. Wt: 79.909 g/mol
InChI Key: YQXQWFASZYSARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04182726
Procedure details


In the aforesaid apparatus, at 145° C., were charged 74 g of phenyl acetate and, gradually, 90 g of dimethyl carbonate and 1 g of titanium tetramethoxide. Methyl acetate being continuously distilled, after 4 hours there were obtained 80% by mole of diphenyl carbonate and 18% by mole of phenyl methyl carbonate, at selectivity higher than 98% and 97% conversion of methyl acetate.


Name
titanium tetramethoxide
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C(O[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=O)C.[C:11](=[O:16])([O:14][CH3:15])[O:12][CH3:13]>C[O-].C[O-].C[O-].C[O-].[Ti+4]>[C:11](=[O:16])([O:14][C:15]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:5]=1)[O:12][C:13]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1.[C:11](=[O:16])([O:14][CH3:15])[O:12][C:13]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1 |f:2.3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
74 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)=O
|
Step Three
|
Name
|
titanium tetramethoxide
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
C[O-].C[O-].C[O-].C[O-].[Ti+4]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Methyl acetate being continuously distilled, after 4 hours there
|
|
Duration
|
4 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(OC1=CC=CC=C1)(OC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
